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Compound of Interest

Compound Name: alpha-Methylicinnamic acid

Cat. No.: B160838

alpha-Methylcinnamic acid (a-MCA), with the systematic IUPAC name (E)-2-methyl-3-
phenylprop-2-enoic acid, is a derivative of cinnamic acid.[1][2] Its structure, featuring a
carboxylic acid, an alkene, and a phenyl group, makes it a valuable synthon in organic
chemistry and a subject of interest in materials science and pharmacology. The precise
characterization of its chemical structure is paramount for ensuring purity, understanding
reactivity, and guaranteeing reproducible outcomes in its applications.

Spectroscopic methods provide a non-destructive, detailed view of the molecular architecture.
By integrating data from NMR, IR, and MS, we can create a comprehensive and unambiguous
"fingerprint" of a-MCA, confirming its identity and purity with a high degree of confidence. This
integrated approach is the cornerstone of modern analytical chemistry and quality control.

Compound Profile:

Identifier Value

IUPAC Name (E)-2-methyl-3-phenylprop-2-enoic acid[1]
CAS Number 1199-77-5[2]

Molecular Formula C10H1002[1]

Molecular Weight 162.18 g/mol [2]

| Appearance | White to light yellow powder[1][3] |
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules. It provides detailed information about the chemical environment, connectivity, and
stereochemistry of atoms within a molecule.

'H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (*H NMR) identifies the number and type of hydrogen atoms in a molecule. The
chemical shift of a proton is dictated by its local electronic environment, while spin-spin
coupling reveals the proximity of neighboring protons.

o Sample Preparation: Dissolve approximately 5-10 mg of alpha-methylcinnamic acid in ~0.6
mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

 Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

o

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

o

Spectral Width: ~16 ppm.

[¢]

Acquisition Time: ~3 seconds.

[¢]

Relaxation Delay: 2 seconds.

o

Number of Scans: 16-64, depending on sample concentration.

e Processing: Apply Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The H NMR spectrum of a-MCA provides five distinct signals, each corresponding to a unique
proton environment.
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The Downfield Acidic Proton (Ha): The proton of the carboxylic acid is highly deshielded due
to the electronegativity of the adjacent oxygen atoms and appears as a broad singlet far
downfield (~12.30 ppm).[4] Its broadness is a result of chemical exchange with trace
amounts of water in the solvent.

The Aromatic Protons (Hp): The five protons on the phenyl group are in a complex electronic
environment and overlap, resulting in a multiplet between 7.35 and 7.46 ppm.[5]

The Vinylic Proton (He): This proton is attached to an sp2-hybridized carbon and is
deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing
carboxylic group, placing its signal at 7.84 ppm.[5] It appears as a narrow quartet due to a
small four-bond (allylic) coupling to the methyl protons (Hd).

The Methyl Protons (Hd): The protons of the methyl group are attached to another sp2
carbon and resonate at 2.16 ppm. The signal is split into a doublet by the vinylic proton (He)
with a small coupling constant of J = 1.5 Hz, characteristic of long-range allylic coupling.[5]

Caption: Molecular structure of a-MCA with *H NMR assignments.
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13C NMR Spectroscopy: Visualizing the Carbon
Framework

Carbon NMR (*3C NMR) provides a signal for each unique carbon atom in a molecule, offering
a direct count of non-equivalent carbons and insight into their hybridization and functional

group.

e Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-50 mg) is often beneficial.

e Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.

¢ Acquisition Parameters:

[¢]

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30").

[¢]

Spectral Width: ~220 ppm.

o

Acquisition Time: ~1 second.

o

Relaxation Delay: 2 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

e Processing: Similar to *H NMR, with calibration relative to the CDClIs solvent peak (6 = 77.16
ppm).

The proton-decoupled 3C NMR spectrum shows 8 distinct signals, consistent with the 10
carbon atoms in the structure (note the symmetry-induced equivalence of some aromatic
carbons).
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Chemical Shift (6, ppm) Assignment Rationale
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The vinylic carbon attached to
142.4 =CH (Vinylic) the phenyl group is downfield

due to conjugation.
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attached.
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o The quaternary vinylic carbon
127.9 =C(CHs3) (Vinylic)
attached to the methyl group.

The sp3-hybridized methyl
14.3 -CHs carbon, appearing furthest
upfield.

(Note: Specific chemical shifts can vary slightly based on solvent and concentration. The
assignments provided are based on typical values for similar structures and publicly available
data.)[6][7]

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites
molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR
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an excellent tool for functional group identification.

o Sample Preparation: Place a small amount of the solid alpha-methylcinnamic acid powder
directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure
to the sample to ensure good contact and collect the sample spectrum.

o Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm~*. The typical range
is 4000-400 cm™1.

The IR spectrum of a-MCA is dominated by absorptions from the carboxylic acid and the
conjugated system.

Frequency Range . . ) Functional Group
Intensity Vibrational Mode .
(cm~—?) Assignment

Carboxylic Acid (-

3300 - 2500 Broad, Strong O-H stretch
COOH)
Conjugated
~1685 Strong, Sharp C=0 stretch ] )
Carboxylic Acid
) Alkene & Aromatic
~1625 Medium C=C stretch )
Ring
~1440 Medium C-O-H bend Carboxylic Acid
~1290 Strong C-O stretch Carboxylic Acid
Monosubstituted
770 & 690 Strong C-H out-of-plane bend
Benzene

o Carboxylic Acid Signature: The most prominent feature is the extremely broad O-H stretching
band from 3300 to 2500 cm~1. This breadth is due to strong hydrogen bonding between
carboxylic acid dimers in the solid state. Overlapping this is the sharp, intense C=0
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stretching absorption around 1685 cm™1. Its frequency is lowered from a typical acid (~1710
cm~1) due to conjugation with the C=C double bond, which weakens the carbonyl bond.[1][8]

e Conjugated System: The C=C stretching of the alkene is visible around 1625 cm™1, often
overlapping with aromatic ring stretches.[8]

e Aromatic Ring: The presence of the monosubstituted benzene ring is definitively confirmed
by two strong bands around 770 and 690 cm~1, which arise from the collective out-of-plane
bending of the five adjacent C-H bonds.[9]

Caption: Key IR vibrational modes for a-MCA functional groups.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural
clues based on how the molecule fragments under energetic conditions. For this guide, we
focus on Electron lonization (EI-MS).

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe, which is heated to volatilize the sample into the ion
source.

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV). This ejects an electron from the molecule, creating a positively charged
radical ion (the molecular ion, M*e).

o Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

o Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus
m/z.

The mass spectrum provides a unigue fragmentation pattern that validates the molecular
structure.
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Relative Intensity Proposed Causality of
m/z (Mass/Charge) )
(%) Fragment Fragmentation
Molecular lon: The
intact molecule minus
162 100 [M]*e one electron.
Confirms the
molecular weight.[4]
Loss of a single
161 35 [M-H]*

hydrogen atom.

Loss of a carboxyl

radical (*«COOH, 45
117 60 [M-COOH]* Da), a common

fragmentation for

carboxylic acids.

McLafferty-like
rearrangement

116 79 [M-HCOOH]* leading to the loss of a
neutral formic acid

molecule (46 Da).

Loss of the carboxyl
group followed by loss
115 64 [CaH]* of h)lldrogen atoms,
leading to a stable
indenyl or azulenyl

cation.

Cleavage of the bond
between the vinylic
system and the phenyl
91 31 [C7HA]Y group, followed by
rearrangement to the
highly stable tropylium

cation.[4]
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The base peak at m/z = 162 confirms the molecular weight of 162 g/mol .[10] The subsequent

fragmentation pattern, particularly the loss of the carboxyl group (m/z 117) and the formation of
the tropylium ion (m/z 91), is highly characteristic of this class of aromatic carboxylic acids and
provides strong corroborating evidence for the proposed structure.[4]

[C10H1002]*e
m/z = 162
(Molecular Ion)

[CoHo]*
m/z =117

- C2H2

[CoH7T* [C7H7]*
m/z = 115 rn/z.= 91
(Tropylium Ion)

Click to download full resolution via product page
Caption: Major fragmentation pathway of a-MCA in EI-MS.

Integrated Analysis and Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic
analysis lies in the integration of data from multiple, orthogonal methods.

» MS provides the molecular formula (from exact mass) and molecular weight (m/z = 162).

¢ IR confirms the presence of key functional groups: a carboxylic acid (broad O-H, strong C=0
at 1685 cm~1) and a monosubstituted aromatic ring (770, 690 cm™1).

¢ 13C NMR confirms the carbon count (8 unique signals for 10 carbons) and the types of

carbons present (carbonyl, alkene, aromatic, methyl).
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» 1H NMR pieces the structure together, showing the connectivity between the methyl group
and the vinylic proton, their relationship to the phenyl group, and the presence of the acidic
proton.

Together, these data points form a self-validating system. The molecular weight from MS is
consistent with the atoms identified by NMR and IR. The functional groups seen in the IR
spectrum are validated by the chemical shifts in both 1H and 13C NMR. The fragmentation
pattern in MS is perfectly explained by the structure elucidated by NMR. This cohesive, multi-
faceted analytical approach provides unequivocal proof of the structure and identity of alpha-
methylcinnamic acid.

Safety and Handling
As a laboratory chemical, alpha-methylcinnamic acid requires careful handling.

o Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]
[12]

e Precautions:

[¢]

Always handle in a well-ventilated area or fume hood.[13]

[¢]

Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.[3]

[¢]

Avoid creating dust.[14]

o

Wash hands thoroughly after handling.[13]

Always consult the full Safety Data Sheet (SDS) before use.[11][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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